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Introduction

Tildacerfont (also known as SPR001) is an investigational, orally bioavailable, non-steroidal
selective antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor. It is being
developed for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic
disorders affecting the adrenal glands. In CAH, impaired cortisol synthesis leads to a
compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary, resulting in
adrenal hyperplasia and excessive production of androgens and other steroid precursors.
Tildacerfont aims to normalize adrenal hormone production by targeting the CRF1 receptor in
the pituitary, thereby reducing ACTH secretion. This document provides a comprehensive
overview of the core preclinical research findings that have supported the clinical development
of Tildacerfont.

Mechanism of Action

Tildacerfont is a potent and highly selective antagonist of the CRF1 receptor. Preclinical
studies have demonstrated that Tildacerfont binds to CRF1 receptors, effectively blocking
CRF-stimulated signaling.[1] This action at the pituitary level is crucial for its therapeutic effect
in CAH. By inhibiting the CRF1 receptor, Tildacerfont disrupts the excessive stimulation of the
adrenal glands by ACTH, leading to a reduction in the overproduction of adrenal androgens,
such as androstenedione (A4), and steroid precursors like 17-hydroxyprogesterone (17-OHP).

[1][]
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Signaling Pathway

The hypothalamic-pituitary-adrenal (HPA) axis is the primary regulator of the stress response
and steroidogenesis. In CAH, the negative feedback loop is disrupted due to cortisol deficiency.
The following diagram illustrates the mechanism of action of Tildacerfont within the HPA axis.
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Caption: Mechanism of action of Tildacerfont in the HPA axis.
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Detailed quantitative data from preclinical in vitro and in vivo studies are not extensively
available in the public domain. The following sections summarize the qualitative findings and
reference the need for more specific data where applicable.

In Vitro Studies

While specific binding affinity (Ki) and functional antagonism (IC50) values from preclinical
studies are not publicly disclosed, Tildacerfont is consistently described as a "potent and
highly selective" CRF1 receptor antagonist.[3][4]

Experimental Protocol: CRF1 Receptor Binding Assay (General Methodology)

A standard preclinical protocol to determine the binding affinity of a compound like Tildacerfont
for the CRFL1 receptor would typically involve a competitive radioligand binding assay. The
general steps are outlined below.
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Caption: Generalized workflow for a CRF1 receptor binding assay.

Experimental Protocol: CRF1 Receptor Functional Assay (General Methodology)

To assess the functional antagonism of Tildacerfont, a cell-based assay measuring the
downstream signaling of CRF1 receptor activation, such as cyclic AMP (CAMP) production,

would be employed.
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Caption: Generalized workflow for a CRF1 receptor functional assay.
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In Vivo Studies

Publicly available information on the in vivo efficacy of Tildacerfont in animal models of CAH is
limited. However, it is stated that preclinical studies demonstrated the ability of Tildacerfont to
inhibit CRF-stimulated receptor function, which would be expected to lead to reductions in
ACTH and adrenal androgens.[2]

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters from preclinical studies in species such as rats and
dogs are not publicly available, Phase 1 studies in healthy human adults provide some insight
into the pharmacokinetic profile of Tildacerfont.[5] Preliminary pharmacokinetic analysis from a
pediatric study suggests that Tildacerfont is cleared more rapidly in children than in adult CAH
patients.

Table 1: Summary of Tildacerfont Pharmacokinetic Properties (from Human Studies)

Parameter Observation Citation

Cmax occurs at approximately
Absorption 5 hours post-dose (powder-in- [5]

capsule formulation).

Tmax is more consistent with a
tablet formulation (median 3 [5]

hours).

) Approximately 60 hours with
Half-life ] [5]
the tablet formulation.

_ Tildacerfont is a moderate
Metabolism S [5]
inhibitor of CYP3A4.

A tablet formulation provides a
more consistent and

Formulation predictable pharmacokinetic [5]
profile compared to a powder-

in-capsule formulation.
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Summary and Future Directions

The available preclinical data, although not extensively detailed in the public domain, support
the mechanism of action of Tildacerfont as a potent and selective CRF1 receptor antagonist.
The preclinical findings provided the scientific rationale for advancing Tildacerfont into clinical
trials for the treatment of CAH. Further publication of detailed preclinical pharmacology,
efficacy, and pharmacokinetic data would provide a more complete picture for the scientific
community. The ongoing clinical development program will ultimately determine the therapeutic
potential of Tildacerfont in managing the hormonal imbalances in patients with CAH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Spruce’s rare disease drug yields positive data in Phase lla trial [clinicaltrialsarena.com]

3. Spruce Biosciences Announces Topline Results from CAHmelia-204 in Adult CAH and
CAHptain-205 in Adult and Pediatric CAH | Spruce Biosciences [investors.sprucebio.com]

e 4. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH
and CAHptain-205 in Pediatric Classic CAH - BioSpace [biospace.com]

» 5. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and
Pharmacokinetics of Tildacerfont, a Small-Molecule CRF1 Receptor Antagonist - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Tildacerfont (SPR001): A Deep Dive into Preclinical
Research Findings]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682374#tildacerfont-sprO01-preclinical-research-
findings]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/352547971_Tildacerfont_in_Adults_With_Classic_Congenital_Adrenal_Hyperplasia_Results_from_Two_Phase_2_Studies
https://www.clinicaltrialsarena.com/news/spruce-tildacerfont-phaseiia-data/
https://investors.sprucebio.com/news-releases/news-release-details/spruce-biosciences-announces-topline-results-cahmelia-204-adult/
https://investors.sprucebio.com/news-releases/news-release-details/spruce-biosciences-announces-topline-results-cahmelia-204-adult/
https://www.biospace.com/spruce-biosciences-announces-topline-results-from-cahmelia-203-in-adult-classic-cah-and-cahptain-205-in-pediatric-classic-cah
https://www.biospace.com/spruce-biosciences-announces-topline-results-from-cahmelia-203-in-adult-classic-cah-and-cahptain-205-in-pediatric-classic-cah
https://pmc.ncbi.nlm.nih.gov/articles/PMC8089947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8089947/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8089947/
https://www.benchchem.com/product/b1682374#tildacerfont-spr001-preclinical-research-findings
https://www.benchchem.com/product/b1682374#tildacerfont-spr001-preclinical-research-findings
https://www.benchchem.com/product/b1682374#tildacerfont-spr001-preclinical-research-findings
https://www.benchchem.com/product/b1682374#tildacerfont-spr001-preclinical-research-findings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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